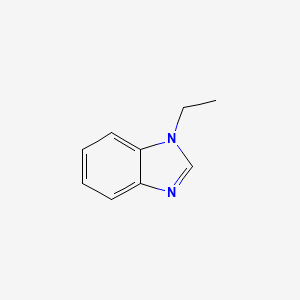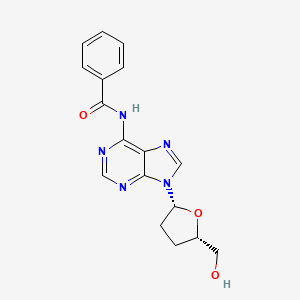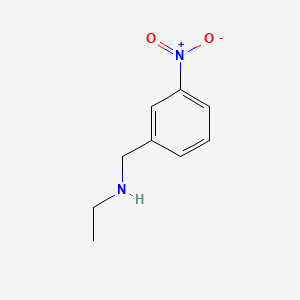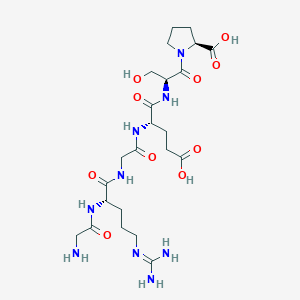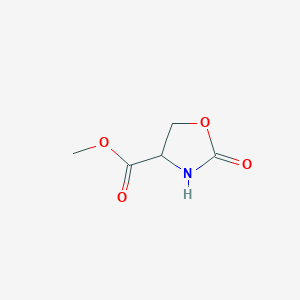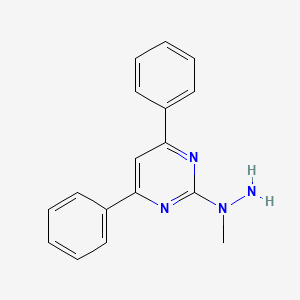
2-(1-甲基肼基)-4,6-二苯基嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-(1-Methylhydrazinyl)-4,6-diphenylpyrimidine is a nitrogen-containing heterocyclic molecule that is part of a broader class of pyrimidine derivatives. These compounds are of interest due to their potential applications in pharmaceuticals and materials science. The papers provided discuss various related compounds and their synthesis, molecular structures, and chemical reactions, which can provide insights into the properties and reactivity of 2-(1-Methylhydrazinyl)-4,6-diphenylpyrimidine.
Synthesis Analysis
The synthesis of nitrogen-containing pyrimidine derivatives is a topic of interest in the field of heterocyclic chemistry. Paper describes the synthesis of 5-nitro-4,6-diphenylpyrimidine derivatives by reacting 2-chloro-5-nitro-4,6-diphenylpyrimidine with amines or 2-hydrazino-5-nitro-4,6-diphenylpyrimidine with carbonyl or β-dicarbonyl compounds. Although the specific synthesis of 2-(1-Methylhydrazinyl)-4,6-diphenylpyrimidine is not detailed, the methodologies discussed could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for understanding their chemical behavior. Paper provides insights into the crystal structure of a related compound, 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate, characterized by single-crystal X-ray diffraction. The study reveals a one-dimensional chained structure formed by hydrogen bond interactions, which further extends into a three-dimensional network. This information is valuable as it suggests that similar hydrogen bonding patterns might be expected in the crystal structure of 2-(1-Methylhydrazinyl)-4,6-diphenylpyrimidine, influencing its physical properties and reactivity.
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives with hydrazine is a subject of considerable interest. Papers and explore the hydrazinolysis of 6-amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione and its derivatives, leading to various products including triazoles and guanidines. These reactions demonstrate the potential pathways and transformations that pyrimidine rings can undergo. While the specific reactions of 2-(1-Methylhydrazinyl)-4,6-diphenylpyrimidine are not discussed, the general mechanisms provided can offer a foundation for predicting its chemical behavior in the presence of hydrazine or similar reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. The papers reviewed do not directly provide data on the physical and chemical properties of 2-(1-Methylhydrazinyl)-4,6-diphenylpyrimidine. However, the structural data from paper and the synthesis and reaction pathways from papers , , and can be used to infer that the compound is likely to exhibit properties consistent with aromatic heterocycles, such as stability, potential for hydrogen bonding, and reactivity towards nucleophiles and electrophiles.
科学研究应用
有机金属化学中的环钯化反应
Caygill、Hartshorn和Steel(1990年)研究了苯基嘧啶的环钯化反应,包括类似4,6-二苯基嘧啶的衍生物,这些衍生物与2-(1-甲基肼基)-4,6-二苯基嘧啶有密切关系。他们发现这些化合物经历选择性金属化反应,为有机金属化学领域做出了贡献 (Caygill, Hartshorn & Steel, 1990)。
含氮衍生物的合成
Sedova、Shkurko和Nekhoroshev(2002年)合成了5-硝基-4,6-二苯基嘧啶的含氮衍生物,这些衍生物与所讨论的化合物密切相关。他们的工作增加了对合成取代嘧啶的认识,这在各种化学应用中很重要 (Sedova, Shkurko & Nekhoroshev, 2002)。
金属化研究
Katrizky等人(1982年)对嘧啶进行了金属化研究,包括2-烷基氨基-4,6-二苯基嘧啶。他们探讨了这些化合物在不同条件下的反应,有助于更深入地了解嘧啶化学 (Katrizky et al., 1982)。
超分子网络研究
Goswami等人(2008年)合成了含有不同二羧酸的取代2-氨基嘧啶的共晶体,其中包括2-氨基-4,6-二苯基嘧啶。这项研究为晶体工程和超分子结构提供了见解,这是材料科学中的关键领域 (Goswami et al., 2008)。
化学转化
Harutyunyan等人(2020年)研究了4-(4-氨基苯基)-2,6-二苯基嘧啶的化学转化,这是一种与2-(1-甲基肼基)-4,6-二苯基嘧啶在结构上相似的化合物。他们的工作有助于理解这类嘧啶如何在化学上进行修改,这对于开发新的化学实体至关重要 (Harutyunyan et al., 2020)。
未来方向
属性
IUPAC Name |
1-(4,6-diphenylpyrimidin-2-yl)-1-methylhydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4/c1-21(18)17-19-15(13-8-4-2-5-9-13)12-16(20-17)14-10-6-3-7-11-14/h2-12H,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLATRIAIDVTTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355084 |
Source


|
| Record name | 2-(1-Methylhydrazinyl)-4,6-diphenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198305 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(1-Methylhydrazino)-4,6-diphenylpyrimidine | |
CAS RN |
413620-13-0 |
Source


|
| Record name | 2-(1-Methylhydrazinyl)-4,6-diphenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


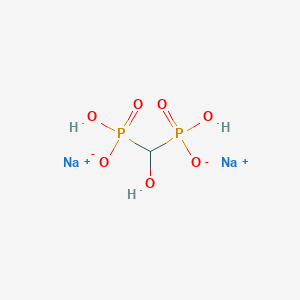
![3H-[1,2]dithiolo[3,4-b]pyridine-3-thione](/img/structure/B1331154.png)
